Ethyl 2-(difluoromethyl)-1-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 2-(difluoromethyl)-1-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is of interest due to its unique structural features, which include a difluoromethyl group and an isopropyl group attached to a pyridine ring. These structural elements contribute to its distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(difluoromethyl)-1-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the difluoromethylation of a suitable pyridine precursor. One common method is the use of difluoromethylation reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(difluoromethyl)-1-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The difluoromethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized pyridine derivatives .
Scientific Research Applications
Ethyl 2-(difluoromethyl)-1-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(difluoromethyl)-1-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to certain proteins or enzymes . This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyridine derivatives and fluorinated heterocycles. Examples include:
Uniqueness
Ethyl 2-(difluoromethyl)-1-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a difluoromethyl group and an isopropyl group on the pyridine ring sets it apart from other similar compounds, making it particularly valuable in certain applications .
Properties
Molecular Formula |
C12H15F2NO3 |
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Molecular Weight |
259.25 g/mol |
IUPAC Name |
ethyl 2-(difluoromethyl)-6-oxo-1-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H15F2NO3/c1-4-18-12(17)8-5-6-9(16)15(7(2)3)10(8)11(13)14/h5-7,11H,4H2,1-3H3 |
InChI Key |
JURPTOIZMHADMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C=C1)C(C)C)C(F)F |
Origin of Product |
United States |
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